molecular formula C10H16ClNO2 B1477144 2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2097994-70-0

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B1477144
CAS No.: 2097994-70-0
M. Wt: 217.69 g/mol
InChI Key: WBMKQRJOLBJIHJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, the compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s function. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often involve specific binding interactions with amino acid residues in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are often dose-dependent, with higher doses leading to more severe adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have toxic effects on cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its affinity for specific binding proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-2-14-10-7-3-8(10)6-12(5-7)9(13)4-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMKQRJOLBJIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 6
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2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.